molecular formula C5H9Na2O8P B10825058 D-Ribose 5-phosphate (disodium)

D-Ribose 5-phosphate (disodium)

Cat. No.: B10825058
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-LMQMBFIUSA-L
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Description

D-Ribose 5-phosphate (disodium) is a crucial biochemical compound that plays a significant role in the pentose phosphate pathway, an essential metabolic pathway in cells. This compound is an intermediate in the oxidative branch and an end product in the non-oxidative branch of the pentose phosphate pathway. It is primarily involved in the synthesis of nucleotides and nucleic acids, making it vital for cellular functions and genetic material formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose 5-phosphate (disodium) can be synthesized through various chemical routes. One common method involves the phosphorylation of D-ribose using phosphoric acid in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, D-Ribose 5-phosphate (disodium) is often produced via microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its disodium salt form .

Chemical Reactions Analysis

Types of Reactions: D-Ribose 5-phosphate (disodium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ribulose 5-phosphate.

    Reduction: Under specific conditions, it can be reduced to form ribitol 5-phosphate.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the synthesis of nucleotides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include NADP+ in enzymatic reactions.

    Reduction: Reducing agents such as NADPH are used in enzymatic processes.

    Substitution: Phosphorylating agents like ATP are used in the presence of enzymes such as ribokinase.

Major Products:

Scientific Research Applications

D-Ribose 5-phosphate (disodium) has extensive applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Ribose 5-phosphate (disodium) involves its role in the pentose phosphate pathway. It serves as a precursor for the synthesis of nucleotides and nucleic acids. The compound interacts with various enzymes, such as ribose-5-phosphate isomerase and transketolase, facilitating the conversion of sugars and the generation of reducing power in the form of NADPH. These processes are crucial for cellular growth, repair, and maintenance .

Comparison with Similar Compounds

    Ribulose 5-phosphate: An isomer of D-Ribose 5-phosphate, involved in the same metabolic pathway.

    Xylulose 5-phosphate: Another isomer, playing a role in the non-oxidative branch of the pentose phosphate pathway.

    Ribose: The parent sugar, which can be phosphorylated to form D-Ribose 5-phosphate.

Uniqueness: D-Ribose 5-phosphate (disodium) is unique due to its specific role as an intermediate in both the oxidative and non-oxidative branches of the pentose phosphate pathway. Its ability to participate in various biochemical reactions and its importance in nucleotide synthesis distinguish it from other similar compounds.

Properties

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1

InChI Key

MSUSOPCULOEKKB-LMQMBFIUSA-L

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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